![molecular formula C22H24N4O6S B2702001 N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide CAS No. 533870-27-8](/img/structure/B2702001.png)
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxadiazole derivatives have been studied for their potential as lead compounds in medicinal chemistry . They are found in a large number of biologically active molecules of different pharmacological classes . Nitrogen-and-oxygen-containing compounds like oxadiazoles are used for the treatment of cancer . A number of oxadiazole derivatives were found to have potent antimicrobial activities .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using computational chemistry methods or spectroscopic data .
Chemical Reactions Analysis
Information on how similar compounds react with other chemicals, their reactivity patterns, stability, and any notable reactions they undergo is available.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed .
Applications De Recherche Scientifique
Antimicrobial and Anti-Proliferative Activities
A study demonstrated the synthesis of N-Mannich bases of 1,3,4-oxadiazole derivatives, showing significant antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and the yeast-like fungus Candida albicans. Moreover, these compounds exhibited anti-proliferative activities against various cancer cell lines, including prostate, colorectal, hepatocellular, epithelioid carcinoma, and breast cancer cells, suggesting their potential as therapeutic agents in cancer treatment (Al-Wahaibi et al., 2021).
Synthesis and Spectral Analysis
Another research focused on the synthesis, spectral analysis, and antibacterial study of N-substituted derivatives of 1,3,4-oxadiazole, highlighting their moderate to high antibacterial activity. This research underscores the versatility of 1,3,4-oxadiazole derivatives in combating bacterial infections and their potential utility in developing new antimicrobial agents (Khalid et al., 2016).
Enzyme Inhibition and Alzheimer’s Disease
Investigation into new heterocyclic 3-piperidinyl-1,3,4-oxadiazole derivatives has provided insights into their potential as drug candidates for Alzheimer’s disease treatment. These compounds were synthesized and evaluated for their enzyme inhibition activity against acetylcholinesterase (AChE), an enzyme associated with Alzheimer’s pathology, suggesting a promising avenue for therapeutic development (Rehman et al., 2018).
Antibacterial and Antifungal Agents
A novel series of 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles was synthesized and evaluated for their antifungal activities, demonstrating the chemical versatility of 1,3,4-oxadiazole derivatives in developing antifungal agents. Some compounds showed activities comparable to conventional antifungals against Cryptococcus neoformans, Aspergillus niger, and Aspergillus flavus (Sangshetti & Shinde, 2011).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O6S/c1-30-16-8-11-18(19(14-16)31-2)21-24-25-22(32-21)23-20(27)15-6-9-17(10-7-15)33(28,29)26-12-4-3-5-13-26/h6-11,14H,3-5,12-13H2,1-2H3,(H,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFLTXIGCQLIWDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
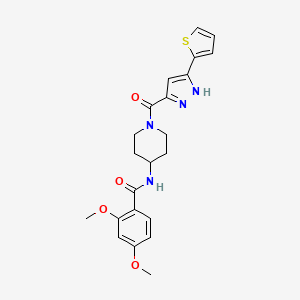
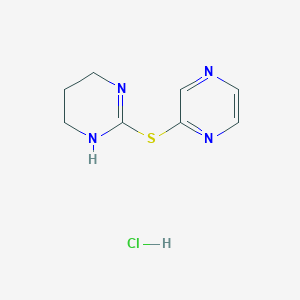
![N-[3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2701921.png)
![3-[(benzyloxy)methyl]-1-methyl-N-[3-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2701922.png)

![5-(benzo[d]thiazol-2-yl)-N-(1,3-dioxoisoindolin-4-yl)thiophene-2-carboxamide](/img/structure/B2701924.png)
![(Z)-N-Benzyl-2-cyano-3-hydroxy-4-[1-(2-methylpropyl)benzimidazol-2-yl]sulfanylbut-2-enamide](/img/structure/B2701929.png)
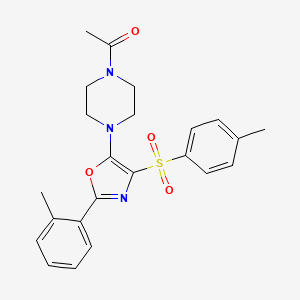
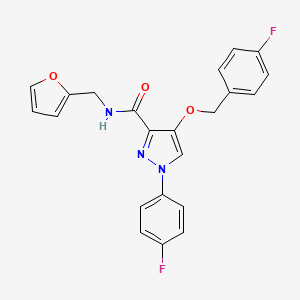

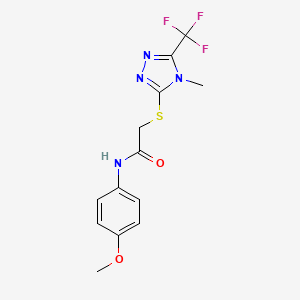

![N-(1-(2-hydroxyethyl)-3-(thiophen-2-yl)-1H-pyrazol-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2701938.png)
![1-[(2R)-2-(Pyridin-3-yl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B2701939.png)
